![molecular formula C13H16N4O2 B14339475 N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea CAS No. 105675-56-7](/img/structure/B14339475.png)
N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea is an organic compound that belongs to the class of phenylpyrazoles. This compound features a pyrazole ring attached to a phenyl group, which is further connected to a urea moiety. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea typically involves the reaction of 4-(1H-pyrazol-1-yl)methoxyphenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole or phenyl derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide: Another phenylpyrazole derivative with similar structural features.
Imidazole-containing compounds: Share similar heterocyclic structures and exhibit comparable biological activities.
Dimethylurea: A simpler urea derivative with different chemical properties.
Uniqueness
N,N-Dimethyl-N’-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
105675-56-7 |
|---|---|
Fórmula molecular |
C13H16N4O2 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-[4-(pyrazol-1-ylmethoxy)phenyl]urea |
InChI |
InChI=1S/C13H16N4O2/c1-16(2)13(18)15-11-4-6-12(7-5-11)19-10-17-9-3-8-14-17/h3-9H,10H2,1-2H3,(H,15,18) |
Clave InChI |
AZWGYICSOULQDB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1=CC=C(C=C1)OCN2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)
![4,4'-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14339410.png)
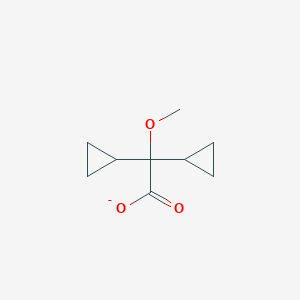
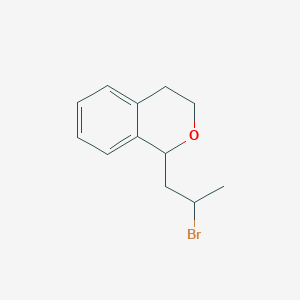
![6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan](/img/structure/B14339431.png)
![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)
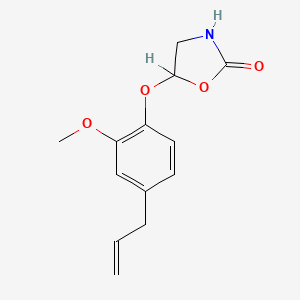
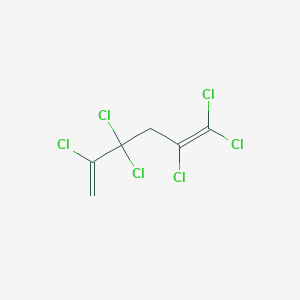
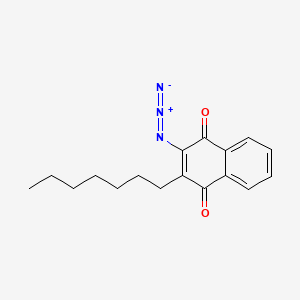
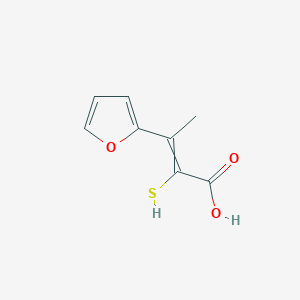

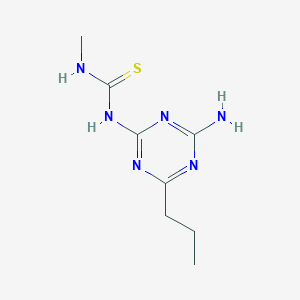
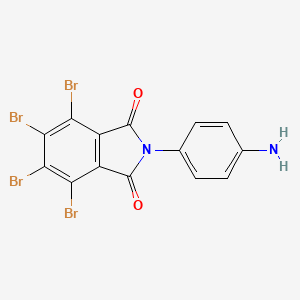
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)
